Alanine, 2,2-dimethylpropyl ester (9CI)
Description
Nomenclature and Classification
Alanine, 2,2-dimethylpropyl ester (9CI) is a synthetic amino acid ester derivative with systematic nomenclature and distinct structural features.
Table 1: Key identifiers and classification
The compound belongs to the broader class of amino acid esters, characterized by the substitution of the carboxylic acid hydroxyl group in alanine with a 2,2-dimethylpropyl (neopentyl) ester moiety. Its classification as a "9CI" substance indicates adherence to the Ninth Collective Index of Chemical Abstracts Service nomenclature rules.
Historical Context in Amino Acid Ester Research
The synthesis of amino acid esters dates to foundational work in organic chemistry. Hermann Emil Fischer’s pioneering studies (early 20th century) on esterifying amino acids via methods like thionyl chloride-mediated reactions enabled the isolation and characterization of novel derivatives. While Fischer’s work focused on protein hydrolysates, modern advancements have expanded to synthetic analogs like alanine, 2,2-dimethylpropyl ester.
Key milestones :
- 1901 : Fischer’s development of fractional distillation for amino acid ester separation.
- Late 20th century : Adoption of coupling agents (e.g., dicyclohexylcarbodiimide) for sterically hindered esters.
- 21st century : Refinement of stereoselective synthesis for chiral α-amino acid esters.
The neopentyl ester group in this compound reflects efforts to modulate steric and electronic properties for applications in peptide synthesis and polymer chemistry.
Structural Representation and Molecular Characteristics
The molecular architecture of alanine, 2,2-dimethylpropyl ester combines alanine’s chiral backbone with a bulky ester group.
Structural features :
- Chiral center : Retains the L-configuration at the α-carbon, critical for biomimetic applications.
- Ester group : 2,2-Dimethylpropyl (neopentyl) moiety introduces steric hindrance, influencing reactivity and stability.
Table 2: Structural and computational descriptors
| Descriptor | Value | Source |
|---|---|---|
| SMILES | CC@@HN | |
| InChIKey | SNEZZDIOAQXFRI-LURJTMIESA-N | |
| Topological Polar Surface Area | 52.3 Ų | |
| Hydrogen Bond Donors | 1 (amine group) |
The neopentyl group’s branching reduces intermolecular interactions, enhancing solubility in nonpolar solvents compared to linear esters. X-ray crystallography, though not explicitly reported for this compound, would likely reveal tetrahedral geometry at the α-carbon and planar ester carbonyl.
Stereochemical considerations :
- The L-configuration aligns with natural alanine’s stereochemistry, making it suitable for chiral synthesis.
- Esterification preserves the amino group’s nucleophilicity, enabling further functionalization.
This structural profile positions the compound as a versatile intermediate in organic synthesis and materials science.
Properties
CAS No. |
125511-59-3 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.22608 |
Synonyms |
Alanine, 2,2-dimethylpropyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Peptide Synthesis : The neopentyl group in alanine ester minimizes racemization during coupling reactions, a critical advantage over tert-butyl or benzyl esters .
- Drug Delivery : Glutamic acid bis-neopentyl ester has been explored in prodrugs for CNS-targeted therapeutics due to enhanced blood-brain barrier permeability .
- Catalysis : Neopentyl boronic acid esters exhibit stability in harsh reaction conditions, outperforming methyl or ethyl analogues in cross-coupling yields .
Preparation Methods
Acid-Catalyzed Esterification
The most widely reported method involves direct esterification of alanine with 2,2-dimethylpropanol (neopentyl alcohol) under acidic conditions. Sulfuric acid () or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction via protonation of the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by the alcohol. The general reaction is:
Optimal conditions include anhydrous solvents (e.g., toluene or dichloromethane), reflux temperatures (80–110°C), and 4–6 hours of reaction time. Yields typically range from 65% to 85%, with side products arising from incomplete esterification or alanine dimerization. Azeotropic removal of water using Dean-Stark traps improves equilibrium displacement toward ester formation.
Table 1: Acid-Catalyzed Esterification Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | 110 | 6 | 78 | |
| p-TsOH | DCM | 40 | 12 | 65 |
Base-Catalyzed Transesterification
While less common, transesterification of alanine methyl ester with neopentyl alcohol under basic conditions offers an alternative pathway. Sodium methoxide () facilitates alkoxide formation, enabling nucleophilic acyl substitution:
This method avoids water formation, simplifying purification. However, competitive saponification at elevated temperatures limits yields to 50–60%.
Advanced Catalytic Approaches
Enzymatic Synthesis
Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) provides stereoselective control under mild conditions. Immobilized enzymes in non-aqueous media catalyze the reaction at 30–45°C, achieving enantiomeric excess (ee) >90% for L-alanine derivatives. For example, kinetic resolution of racemic alanine esters with Pseudomonas fluorescens lipase selectively hydrolyzes the undesired enantiomer, enriching the product.
Table 2: Enzymatic Esterification Performance
| Enzyme | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| C. antarctica Lipase B | 35 | 92 | 70 |
| P. fluorescens Lipase | 40 | 88 | 65 |
Mitsunobu and Steglich Coupling
Modern coupling reagents enable ester formation without racemization. The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (), converts alanine’s hydroxyl group into a leaving group for neopentyl alcohol attack:
Yields exceed 85% with room-temperature reactions in tetrahydrofuran (THF). The Steglich reaction using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) similarly achieves high efficiency but requires stringent moisture control.
Purification and Characterization Techniques
Crude product purification involves distillation under reduced pressure (60–80°C at 10 mmHg) to remove excess alcohol, followed by recrystallization from hexane/ethyl acetate mixtures. Nuclear magnetic resonance (NMR) confirms ester formation via downfield shifts of the α-proton ( 4.1–4.3 ppm) and neopentyl methyl groups ( 0.9–1.1 ppm). High-performance liquid chromatography (HPLC) with chiral columns verifies enantiopurity, while mass spectrometry (MS) validates molecular weight.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effective catalysts and continuous processing. Fixed-bed reactors with solid acid catalysts (e.g., Amberlyst-15) enable catalyst recycling, reducing waste. Neopentyl polyol ester production data suggest that pyrolysis byproducts (e.g., valeric acid) necessitate post-reaction neutralization with aqueous bicarbonate .
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